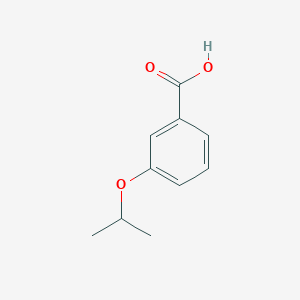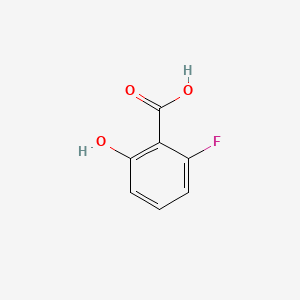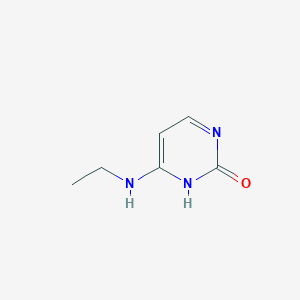![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .Scientific Research Applications
Optoelectronic Materials
This compound is a core structure in many compounds used as optoelectronic materials . Its derivatives are integral in the development of devices that convert electrical signals into photon signals and vice versa, such as light-emitting diodes (LEDs), photovoltaic cells, and laser diodes. The unique electronic structure of this compound allows for efficient energy transfer, making it valuable in this field.
Pigments
Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are used as pigments for various purposes . These pigments are prized for their stability and intensity of color, which are essential qualities for long-lasting and vibrant paints and coatings.
Biological Activity
The bicyclic pyrrolopyrrole structure is known for a variety of biological activities . Research has shown that it can be used to develop new medications with potential antibacterial, antifungal, or antiviral properties. Its derivatives are being studied for their efficacy in treating various diseases and disorders.
Protein Methyltransferase Inhibitors
Some derivatives of this compound have been identified as inhibitors of protein methyltransferases . These enzymes are critical in the regulation of gene expression, and their inhibition can be a strategy for treating cancer and other diseases where gene expression goes awry.
Glycosyltransferase Inhibitors
Glycosyltransferases are enzymes that play a role in the biosynthesis of glycoproteins and glycolipids. Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have been found to inhibit these enzymes, which could lead to new treatments for disorders related to carbohydrate processing .
Serotonin 5-HT-Receptor Agonists
This compound’s derivatives are also being explored as agonists for various serotonin 5-HT-receptors . These receptors are involved in numerous physiological processes, including mood, appetite, and cognition. Modulating these receptors can have therapeutic effects for conditions like depression, anxiety, and migraine.
Integrin VLA-4 Antagonists
Integrin VLA-4 is a protein that plays a significant role in immune responses. Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have been studied as antagonists of this integrin, which could be beneficial in treating inflammatory diseases and certain types of cancer .
Structural Analogs of Antibacterial Fluoroquinolones
Research has indicated that this compound can serve as a structural analog for antibacterial fluoroquinolones . These are a class of antibiotics used to treat a variety of bacterial infections. By mimicking their structure, new and potentially more effective antibiotics can be developed.
Future Directions
properties
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQRVKTQVBJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326730 |
Source


|
| Record name | NSC612200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
CAS RN |
93102-03-5 |
Source


|
| Record name | NSC612200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

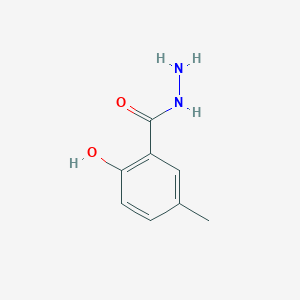
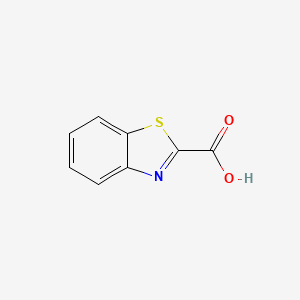
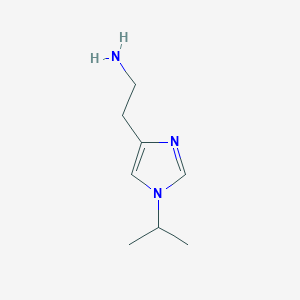
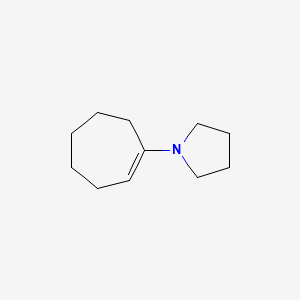
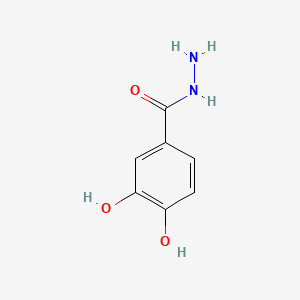
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
